molecular formula C11H7BrClFN2O B8301539 4-(3-Bromopyridin-4-yloxy)-5-chloro-2-fluorobenzenamine

4-(3-Bromopyridin-4-yloxy)-5-chloro-2-fluorobenzenamine

Cat. No. B8301539
M. Wt: 317.54 g/mol
InChI Key: ZXMCBHBYZVYQFJ-UHFFFAOYSA-N
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Patent
US08569319B2

Procedure details

To a solution of 3-bromo-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine (2.00 g, 5.75 mmol) in ethanol/water (9:1, 50 mL) was added iron powder (2.00 g, 35.8 mmol) followed by ammonium chloride (2.00 g, 37.4 mmol). The mixture was heated at 70° C. for 2 h. The reaction mixture was filtered, and the solids were washed with EtOAc. The filtrate was evaporated to dryness. The residue was taken in ethyl acetate and washed with water and dried. The solvent was evaporated to provide 4-(3-bromopyridin-4-yloxy)-5-chloro-2-fluorobenzenamine as light brownish oil (0.98 g, 53.6% yield). MS (ESI) m/z: 317.0/319.0 (M+H+).
Name
3-bromo-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine
Quantity
2 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[O:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([N+:16]([O-])=O)=[CH:11][C:10]=1[Cl:19].[Cl-].[NH4+]>C(O)C.O.[Fe]>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[O:8][C:9]1[C:10]([Cl:19])=[CH:11][C:12]([NH2:16])=[C:13]([F:15])[CH:14]=1 |f:1.2,3.4|

Inputs

Step One
Name
3-bromo-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine
Quantity
2 g
Type
reactant
Smiles
BrC=1C=NC=CC1OC1=C(C=C(C(=C1)F)[N+](=O)[O-])Cl
Name
ethanol water
Quantity
50 mL
Type
solvent
Smiles
C(C)O.O
Name
Quantity
2 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solids were washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=CC1OC1=CC(=C(C=C1Cl)N)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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